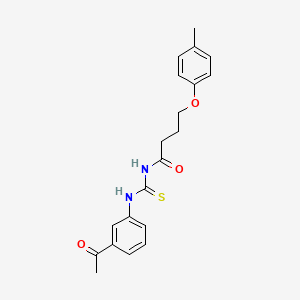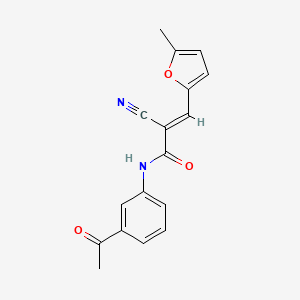![molecular formula C13H10N6OS2 B4859879 2-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE](/img/structure/B4859879.png)
2-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE
Overview
Description
2-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including antimicrobial and enzyme inhibitory properties .
Preparation Methods
The synthesis of 2-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE typically involves multiple steps. One common synthetic route includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can be modified with different substituents.
Common reagents used in these reactions include acetic acid, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties and enzyme inhibition, particularly against urease.
Medicine: Potential therapeutic agent for treating infections caused by bacteria such as Helicobacter pylori.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it inhibits the urease enzyme by binding to its active site, thereby preventing the conversion of urea to ammonia . This inhibition is crucial for its antimicrobial activity against bacteria like Helicobacter pylori.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide . Compared to these compounds, 2-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}PYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-4(1H)-ONE exhibits unique structural features that enhance its biological activity and specificity .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6OS2/c14-11-17-18-13(22-11)21-6-7-5-10(20)19-9-4-2-1-3-8(9)16-12(19)15-7/h1-5H,6H2,(H2,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINCSPHKKIBBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=NN=C(S4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B4859797.png)
![(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE](/img/structure/B4859810.png)
![2-[3-[(Z)-[3-(4-ethylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4859813.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4859821.png)

![N'-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)oxamide](/img/structure/B4859826.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4859839.png)
![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4859845.png)
![7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4859846.png)
![3-benzyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4859854.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4859860.png)

![2-(4-bromophenyl)-N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B4859885.png)
